N-cyclohexyl-4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
Description
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Properties
CAS No. |
902444-22-8 |
|---|---|
Molecular Formula |
C21H25N7O |
Molecular Weight |
391.479 |
IUPAC Name |
N-cyclohexyl-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C21H25N7O/c1-14-22-20-16-10-5-6-11-17(16)27-18(24-25-21(27)28(20)26-14)12-7-13-19(29)23-15-8-3-2-4-9-15/h5-6,10-11,15H,2-4,7-9,12-13H2,1H3,(H,23,29) |
InChI Key |
JLSDTZKNKRKHGR-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N4C2=NN=C4CCCC(=O)NC5CCCCC5 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains.
Mode of Action
It is known that triazole compounds can interact with biological receptors through hydrogen-bonding and dipole interactions. This interaction can lead to changes in the target, which can result in the observed biological effects.
Biochemical Pathways
For instance, some 1,2,4-triazole-containing compounds have been reported to exhibit a wide range of pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities.
Biological Activity
N-cyclohexyl-4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The structure can be represented as follows:
This structure features a cyclohexyl group and a bis-triazole moiety, which contribute to its biological effects.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that compounds with triazole rings have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
These findings indicate that this compound may possess similar or enhanced antibacterial properties compared to established antibiotics.
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored in various studies. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of a related triazole compound on several cancer cell lines:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Results : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating significant cytotoxic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often inhibit enzymes like dihydrofolate reductase or other key metabolic enzymes in pathogens.
- DNA Interaction : Some derivatives have been shown to intercalate into DNA or inhibit topoisomerases.
- Membrane Disruption : Certain compounds may disrupt bacterial membranes leading to cell lysis.
Q & A
Basic: What synthetic methodologies are recommended for preparing triazoloquinazoline derivatives like N-cyclohexyl-4-(10-methylbis[1,2,4]triazolo...)butanamide?
Answer:
The synthesis typically involves coupling substituted hydrazinoquinazolines with activated carboxylic acid derivatives. A standard protocol (Method A) includes:
Reacting carboxylic acids with carbonyldiimidazole (CDI) in anhydrous dioxane at 60–80°C for 1 hour to form imidazolides.
Adding substituted 4-hydrazinoquinazolines to the mixture and stirring at ambient temperature for 8 hours.
Acidifying the product with acetic acid (pH 6–7) to precipitate the final compound, followed by crystallization .
Key Considerations:
- Solvent choice (dioxane or DMF) impacts yield due to solubility differences .
- CDI-mediated activation avoids side reactions common with acid chlorides.
Basic: How are triazoloquinazoline derivatives characterized to confirm structural integrity?
Answer:
A multi-technique approach is essential:
- 1H NMR: Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .
- LC-MS: Validates molecular weight (e.g., m/z = 450–550 for triazoloquinazolines) .
- Elemental Analysis: Confirms C, H, N content (e.g., calculated vs. observed values within ±0.3%) .
Example Data Table:
| Compound | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | LC-MS (m/z) |
|---|---|---|---|---|
| Analog 3.1 | 72 | 196–198 | 7.8 (d, 2H, Ar-H) | 472 [M+H]+ |
| Analog 3.15 | 65 | 210–212 | 1.5 (m, 10H, Cy-H) | 498 [M+H]+ |
Advanced: How can reaction conditions be optimized to improve yields of triazoloquinazoline derivatives?
Answer:
Critical parameters include:
- Temperature: Lower yields occur below 60°C due to incomplete imidazolide formation; side products dominate above 80°C .
- Catalysts: Benzyltributylammonium bromide enhances nucleophilic substitution in heterocyclic coupling steps .
- Solvent Polarity: DMF improves solubility of polar intermediates but may require post-reaction purification via column chromatography .
Case Study:
Replacing dioxane with DMF increased yield from 39% to 58% for a bromo-substituted analog by enhancing intermediate solubility .
Advanced: How do structural modifications (e.g., halogen substitution) affect antimicrobial activity?
Answer:
Substituents at the quinazoline core modulate bioactivity:
- Halogens (Cl, Br): Enhance potency against Gram-negative bacteria (e.g., E. coli MIC = 8 µg/mL vs. 32 µg/mL for non-halogenated analogs) .
- Methoxy Groups: Improve antifungal activity (e.g., 2-fold reduction in C. albicans growth vs. unsubstituted derivatives) .
Mechanistic Insight:
Halogens increase lipophilicity, improving membrane penetration, while methoxy groups disrupt fungal ergosterol biosynthesis .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Assay Variability: Standardize protocols (e.g., Mueller–Hinton agar for antibacterial tests, 18–24 hr incubation) .
- Compound Purity: Use HPLC (≥95% purity) to eliminate confounding effects from impurities .
- Strain-Specificity: Test across multiple strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
Example Resolution:
A reported 4-fold MIC variation for a fluoro-substituted derivative was traced to differences in inoculum size (CFU/mL) across labs .
Basic: What solubility challenges exist for triazoloquinazoline derivatives, and how are they mitigated?
Answer:
These compounds are typically insoluble in water but soluble in polar aprotic solvents (DMF, DMSO). Strategies include:
- Prodrug Design: Introduce phosphate esters for aqueous solubility .
- Co-solvents: Use 10% DMSO in in vitro assays to maintain bioactivity .
Advanced: What in vitro-to-in vivo translation challenges are observed with triazoloquinazolines?
Answer:
Key issues include:
- Metabolic Instability: Hepatic microsome assays reveal rapid CYP450-mediated oxidation of methyl groups .
- Plasma Protein Binding: >90% binding reduces free drug concentration, requiring dose adjustment .
Mitigation:
Structural stabilization via cyclopropane substitution reduced metabolic clearance by 40% in rat models .
Basic: What computational tools are used to predict triazoloquinazoline bioactivity?
Answer:
- Molecular Docking (AutoDock Vina): Screens against target enzymes (e.g., C. albicans CYP51) .
- QSAR Models: Correlate logP values with antifungal MICs (R² = 0.82 in a 25-compound dataset) .
Advanced: How is structure-activity relationship (SAR) analysis conducted for this compound class?
Answer:
SAR workflows involve:
Analog Libraries: Synthesize derivatives with systematic substitutions (e.g., R = -F, -Cl, -OCH3 at position 6) .
Biological Profiling: Test against panels of pathogens or cancer cell lines.
3D Pharmacophore Mapping: Identifies critical hydrogen-bond acceptors (e.g., triazole N-atoms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
